molecular formula C4H2FIN2 B13100316 4-Fluoro-2-iodopyrimidine

4-Fluoro-2-iodopyrimidine

Cat. No.: B13100316
M. Wt: 223.97 g/mol
InChI Key: PSGAUEMJDUOOMR-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Synthetic Methodologies

The pyrimidine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone scaffold in the fields of medicinal and materials chemistry. researchgate.nettandfonline.com Its derivatives are integral components of fundamental biological molecules, including nucleic acids (cytosine, thymine, and uracil), and are found in a vast array of natural products and synthetic compounds with significant therapeutic properties. jclmm.comresearchgate.net The prevalence of the pyrimidine core in pharmaceuticals stems from its ability to engage in various biological interactions, such as hydrogen bonding, which can be fine-tuned through substitution. researchgate.net Consequently, pyrimidine-based compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-depressant effects. tandfonline.comjclmm.com

Beyond their biological significance, the unique electronic properties and versatile reactivity of pyrimidines make them privileged structures in materials science, where they are incorporated into organic light-emitting diodes (OLEDs) and other functional materials. ossila.com The continuous exploration of novel synthetic routes to access functionalized pyrimidines underscores their enduring importance in drug discovery and the development of advanced materials. tandfonline.comnih.gov

Strategic Utility of Halogen Substituents for Directed Functionalization in Pyrimidine Chemistry

Halogen atoms serve as exceptionally versatile tools for the strategic functionalization of the pyrimidine ring. researchgate.net The presence of two ring nitrogen atoms renders the pyrimidine system electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. ossila.comnih.gov Halogens, acting as good leaving groups, can be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols, to introduce diverse functional groups onto the pyrimidine core. mdpi.com

The true synthetic power of halogenated pyrimidines is realized when multiple, different halogens are present on the same ring. The differential reactivity of carbon-halogen bonds allows for remarkable site-selectivity in a variety of transformations. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, the reactivity of the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl >> C-F. wikipedia.orgrsc.org This predictable reactivity hierarchy enables chemists to selectively functionalize one position while leaving other halogenated sites intact for subsequent manipulations. This orthogonal reactivity is a key strategy for the efficient and controlled construction of complex, highly substituted pyrimidine derivatives. ossila.comacs.org

Overview of 4-Fluoro-2-iodopyrimidine as a Versatile Synthetic Intermediate

This compound is a prime example of a dihalogenated pyrimidine that leverages this principle of differential reactivity. This compound features a highly reactive carbon-iodine bond at the C2 position and a significantly less reactive carbon-fluorine bond at the C4 position. The C-I bond is the preferred site for oxidative addition to palladium(0) catalysts, making it the primary reactive handle for a suite of cross-coupling reactions. wikipedia.orgrsc.org This allows for the selective introduction of carbon- or nitrogen-based substituents at the C2 position.

Conversely, the C-F bond is comparatively robust under these conditions. However, the strong electron-withdrawing nature of the fluorine atom, coupled with the inherent electron deficiency of the pyrimidine ring, activates the C4 position for nucleophilic aromatic substitution (SNAr). nih.gov This "orthogonal" reactivity profile allows for a two-stage functionalization strategy: first, a palladium-catalyzed cross-coupling at the C2-iodine position, followed by a nucleophilic substitution at the C4-fluorine position. This makes this compound a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyrimidines.

Selective Functionalization via Cross-Coupling Reactions

The differential reactivity of the C-I and C-F bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. The much weaker C-I bond serves as a reliable anchor point for selective C-C and C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org In the case of this compound, the reaction proceeds with high selectivity at the C2 position, coupling with various aryl- and heteroarylboronic acids or their esters. This transformation typically employs a palladium catalyst and a base, allowing the iodine atom to be replaced while preserving the fluorine substituent for future reactions. rsc.orgnih.gov

Representative Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O4-Fluoro-2-phenylpyrimidine
(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂K₂CO₃DMF4-Fluoro-2-(4-methoxyphenyl)pyrimidine
Thiophen-3-ylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene4-Fluoro-2-(thiophen-3-yl)pyrimidine

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at the C2 position of this compound with high precision. beilstein-journals.orgmdpi.com The resulting 2-alkynyl-4-fluoropyrimidines are valuable intermediates for further synthetic elaborations.

Representative Sonogashira Coupling of this compound

AlkynePd CatalystCu(I) SourceBaseSolventProduct
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF4-Fluoro-2-(phenylethynyl)pyrimidine
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene4-Fluoro-2-((trimethylsilyl)ethynyl)pyrimidine
Propargyl alcoholPd(OAc)₂CuIEt₃NDMF3-(4-Fluoropyrimidin-2-yl)prop-2-yn-1-ol

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgnrochemistry.com This method enables the regioselective synthesis of 2-amino-4-fluoropyrimidines from this compound. A variety of primary and secondary amines can be coupled, demonstrating the broad scope of this transformation. sigmaaldrich.com The reaction conditions, including the choice of ligand and base, are critical for achieving high yields. researchgate.net

Representative Buchwald-Hartwig Amination of this compound

AminePd PrecatalystLigandBaseSolventProduct
AnilinePd₂(dba)₃BINAPNaOtBuToluene4-Fluoro-N-phenylpyrimidin-2-amine
MorpholinePd(OAc)₂XPhosCs₂CO₃Dioxane4-(4-Fluoropyrimidin-2-yl)morpholine
BenzylamineBrettPhos Pd G3-K₃PO₄t-BuOHN-Benzyl-4-fluoropyrimidin-2-amine

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Following the selective functionalization at the C2 position, the remaining C4-fluorine atom can be targeted for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, enhanced by the C4-fluoro substituent, facilitates the attack of nucleophiles at this position. nih.govvulcanchem.com This allows for the sequential introduction of a second functional group, leading to the creation of diverse 2,4-disubstituted pyrimidines.

Common nucleophiles used in this reaction include alkoxides, thiolates, and amines. The reaction is often performed at elevated temperatures and may require a strong base to generate the active nucleophile. The robustness of the C-F bond compared to other halogens often necessitates more forcing conditions for substitution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2FIN2

Molecular Weight

223.97 g/mol

IUPAC Name

4-fluoro-2-iodopyrimidine

InChI

InChI=1S/C4H2FIN2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

PSGAUEMJDUOOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1F)I

Origin of Product

United States

Advanced Reactivity and Mechanistic Investigations of 4 Fluoro 2 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functional groups onto the pyrimidine (B1678525) ring. In 4-fluoro-2-iodopyrimidine, the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the electronegativity of the halogen substituents, activates the molecule for nucleophilic attack.

Regioselectivity and Site-Selectivity of Nucleophilic Attack

The regioselectivity of SNAr reactions on dihalopyrimidines is a subject of considerable interest and is influenced by the electronic properties of the ring and the nature of the leaving groups. In the case of 2,4-dihalopyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com This preference is attributed to the greater electron deficiency at this position.

For this compound, the fluorine atom is a better leaving group in SNAr reactions than the iodine atom. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the highly electronegative fluorine atom that withdraws electron density from the ring. masterorganicchemistry.com Even though the C-F bond is stronger than the C-I bond, the restoration of aromaticity upon leaving group departure compensates for this. masterorganicchemistry.com

However, the regioselectivity can be influenced by other substituents on the pyrimidine ring. For instance, the presence of an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the selectivity, favoring attack at the C-2 position. wuxiapptec.com While specific studies on substituted this compound are less common, these findings on analogous systems highlight the delicate electronic balance that governs regioselectivity.

In more complex systems, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions with various nucleophiles have been shown to be highly regioselective, demonstrating the possibility of controlling the reaction site in polyhalogenated heterocycles. researchgate.net

Influence of Nucleophile Characteristics and Reaction Conditions

The nature of the nucleophile and the reaction conditions play a pivotal role in the outcome of SNAr reactions with this compound. Strong nucleophiles, such as amines and thiols, readily displace the fluorine atom at the C-4 position. ambeed.com The reaction conditions, including solvent and temperature, can also be optimized to enhance selectivity and yield. For instance, in the reaction of 2,4,6-trifluoropyridine, changing the reaction medium from a standard solvent to a deep eutectic mixture was shown to drastically alter the regioselectivity of nucleophilic attack. researchgate.net

The characteristics of the nucleophile, such as its charge and steric bulk, can also dictate the reaction pathway. Charge-controlled reactions may occur with localized nucleophiles, where the most electrophilic center is attacked. sci-hub.se In the context of this compound, the high electronegativity of the fluorine atom makes the C-4 position highly electrophilic.

Mechanistic Pathways of SNAr, including Meisenheimer Complex Formation and ANRORC-like Mechanisms

The generally accepted mechanism for SNAr reactions involves a two-step process. diva-portal.org The first step is the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. diva-portal.org This step is typically the rate-determining step. masterorganicchemistry.com The second step involves the departure of the leaving group, which restores the aromaticity of the ring. diva-portal.org

The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. Electron-withdrawing groups, particularly those positioned ortho or para to the site of attack, stabilize the negative charge of the intermediate, thereby accelerating the reaction. masterorganicchemistry.com In this compound, both nitrogen atoms and the halogen substituents contribute to this stabilization.

While the classical SNAr mechanism is prevalent, alternative pathways can also be operative. One such pathway is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. Although not explicitly detailed for this compound in the searched literature, this mechanism is a known possibility for substituted pyrimidines, especially with strong, unhindered nucleophiles like amide ions. It involves the addition of the nucleophile, followed by the opening of the pyrimidine ring and subsequent re-closure to form a new heterocyclic system.

Transition Metal-Catalyzed Cross-Coupling Reactions

The iodine atom at the C-2 position of this compound provides a handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents that are not easily accessible through SNAr chemistry. The general reactivity order for aryl halides in these couplings is I > Br > Cl > F, making the C-I bond the primary site for these transformations. mdpi.com

Carbon-Carbon (C-C) Bond Formation

Palladium catalysts are the most widely used for cross-coupling reactions involving aryl halides. A variety of named reactions fall under this category, each utilizing a different organometallic reagent.

Suzuki-Miyaura Reaction: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. libretexts.org It is one of the most versatile and widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. libretexts.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org For this compound, the Suzuki-Miyaura reaction would selectively occur at the C-2 position, coupling with a variety of aryl or vinyl boronic acids. While specific examples with this compound are not prevalent in the provided search results, the reaction is well-established for other iodopyrimidines and related heterocycles. mdpi.com

Stille Reaction: The Stille reaction employs organotin reagents as the coupling partners. researchgate.net It is known for its tolerance of a wide range of functional groups. researchgate.net The mechanism is similar to the Suzuki-Miyaura reaction. The reaction of this compound in a Stille coupling would result in the formation of a new C-C bond at the C-2 position.

Negishi Reaction: This reaction utilizes organozinc reagents. rsc.org Organozinc compounds are generally more reactive than their organoboron and organotin counterparts, which can be advantageous in certain cases. rsc.org A notable example involves the Negishi cross-coupling of an organozinc reagent derived from 2-fluoro-4-iodopyridine (B1312466) with 2,4-dichloropyrimidine, highlighting the utility of this reaction for constructing complex heterocyclic systems. mdpi.comrug.nl This suggests that this compound would be a suitable substrate for Negishi couplings.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. nih.gov The mechanism involves oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. nih.gov this compound would be expected to undergo Heck coupling at the C-2 position with various alkenes.

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is a highly efficient method for the synthesis of arylalkynes. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.orgbeilstein-journals.org The Sonogashira coupling of this compound would lead to the formation of 4-fluoro-2-alkynylpyrimidines.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Organometallic Reagent Product Type
Suzuki-Miyaura Organoboron Biaryls, Vinylarenes
Stille Organotin Biaryls, Vinylarenes, Ketones
Negishi Organozinc Biaryls, Alkylarenes
Heck Alkene Substituted Alkenes
Sonogashira Terminal Alkyne Arylalkynes

Organometallic Transformations

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species, thereby reversing its polarity and enabling nucleophilic reactivity. wikipedia.org In the case of this compound, the significant difference in bond strength and electronegativity between the C-I and C-F bonds dictates the regioselectivity of this process. The C-I bond is substantially weaker and more polarizable than the robust C-F bond, making the iodine atom the exclusive site for halogen-metal exchange. wikipedia.org

This transformation is typically achieved by treating this compound with strong bases and nucleophiles such as organolithium reagents (e.g., n-BuLi, s-BuLi) at low temperatures. The reaction proceeds rapidly, with the exchange rate following the general trend of I > Br > Cl, while aryl fluorides remain largely unreactive. wikipedia.org The process results in the formation of a 4-fluoro-2-lithiopyrimidine intermediate. This potent nucleophile can then be trapped with a wide array of electrophiles to introduce new functional groups at the 2-position of the pyrimidine ring.

Alternatively, pyrimidyl Grignard reagents can be formed through halogen-metal exchange. researchgate.net The use of isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), a "turbo" Grignard reagent, is effective for the in-situ formation of the corresponding pyrimidylmagnesium species from iodopyrimidines. nih.govacs.org This method offers advantages over organolithium reagents, including improved functional group tolerance, allowing for the presence of functionalities that would otherwise be incompatible with highly reactive organolithiums. nih.govacs.org

The resulting 4-fluoro-2-pyrimidyl Grignard reagent can participate in various subsequent reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Table 1: Reagents for Halogen-Metal Exchange

Reagent Class Specific Example(s) Resulting Intermediate Key Features
Organolithium n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi) 4-Fluoro-2-lithiopyrimidine High reactivity; requires low temperatures; sensitive to many functional groups. scribd.com
Grignard Reagent Isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) 4-Fluoro-2-pyrimidylmagnesium chloride Milder than organolithiums; improved functional group tolerance. nih.govacs.org

Other Significant Reaction Pathways

Beyond direct functionalization via halogen-metal exchange, the unique substitution pattern of this compound opens up other important reaction manifolds, including reductive processes and complex rearrangements.

The carbon-iodine bond in this compound can be selectively cleaved under reductive conditions, a process known as deiodination. This transformation is valuable for synthesizing 4-fluoropyrimidine (B1342711) from the more elaborately substituted starting material. Catalytic hydrogenation is a common and effective method for this purpose. libretexts.org

The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. libretexts.org Finely divided metals such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel are widely used. libretexts.org The process involves the adsorption of both the iodopyrimidine and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to cleave the C-I bond and form the C-H bond, releasing 4-fluoropyrimidine from the surface. libretexts.org Other reducible functional groups on the molecule could be affected, but the conditions can often be tuned to selectively target the C-I bond. The use of catalytic hydrogenation is also noted in the preparation of pyrimidinols from their benzyloxy precursors. lookchem.com

One of the more complex and synthetically powerful transformations available to haloaromatics is the "halogen dance" (HD) reaction. clockss.org This base-catalyzed intramolecular migration of a halogen atom provides a route to regioisomers that are often inaccessible through classical methods. clockss.orgresearchgate.net For this compound, this reaction would involve the migration of the iodine atom.

The mechanism is initiated by deprotonation of an aromatic ring proton by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. clockss.orglookchem.com In the case of this compound, the most acidic proton is at the 5-position, influenced by the electron-withdrawing effects of the ring nitrogens and the fluorine atom. Deprotonation would form a 4-fluoro-2-iodo-5-lithiopyrimidine intermediate.

This lithiated species can then undergo a series of equilibria involving halogen-metal exchange, leading to the "dancing" of the iodine atom to a different position on the ring. The rearrangement is driven by the formation of a more stable organolithium intermediate. For instance, the iodine could migrate to the 5-position to yield a 4-fluoro-5-iodo-2-lithiopyrimidine. The fluorine atom typically acts as a directing metalating group but does not migrate itself. clockss.org The final, rearranged lithiated intermediate is then trapped by an electrophile (e.g., water, iodine, aldehydes) to yield the regioisomerized product. researchgate.netscribd.com Studies on related fluoro-iodopyridines have demonstrated the feasibility of such migrations, where an initial lithiation ortho to the fluorine is followed by a rapid migration of the iodine to that position. lookchem.comscribd.com

Table 2: Potential Halogen Dance on this compound

Step Description Reagents/Intermediates Product(s)

This reaction pathway dramatically expands the synthetic utility of this compound, enabling the generation of diverse substitution patterns on the pyrimidine core. clockss.org

Applications of 4 Fluoro 2 Iodopyrimidine in Complex Molecule Synthesis

As a Versatile Building Block for Polyfunctionalized Pyrimidine (B1678525) Derivatives

The distinct chemical nature of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds in 4-fluoro-2-iodopyrimidine is the key to its role as a versatile building block. The C-I bond is weaker and the iodine atom is more polarizable, making the C2 position highly susceptible to metal-catalyzed cross-coupling reactions. Conversely, the C4 position is more electron-deficient due to the influence of the adjacent ring nitrogens, making it a prime site for nucleophilic aromatic substitution (SNAr), where the highly electronegative fluorine atom acts as an excellent leaving group. vulcanchem.comnih.gov This orthogonal reactivity allows for the selective introduction of a wide array of substituents onto the pyrimidine core.

Cross-Coupling Reactions at the C2-Position: The iodine atom at the C2 position serves as an efficient handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or vinyl substituents. This compound reacts selectively at the C2 position with various boronic acids or esters in the presence of a palladium catalyst and a base, leaving the C4-fluoro group intact for subsequent transformations. rsc.orgmdpi.com The reactivity order for halides in Suzuki couplings is generally I > Br > Cl > F, ensuring high chemoselectivity for the iodinated position. wikipedia.org

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties, which are themselves versatile functional groups for further chemistry, such as cycloadditions or the formation of fused rings. The coupling occurs between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govnih.gov The mild reaction conditions tolerate a wide range of functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The pyrimidine ring is inherently electron-deficient, a characteristic that is enhanced by the electron-withdrawing fluorine atom. This makes the C4 position highly activated for attack by nucleophiles. In SNAr reactions, fluorine is an excellent leaving group, often superior to heavier halogens, due to the high polarization of the C-F bond. youtube.com This allows for the displacement of the fluoride (B91410) by a diverse range of nucleophiles:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

N-Nucleophiles: Amines (primary and secondary) readily displace the fluorine to form substituted 2-iodo-4-aminopyrimidines.

S-Nucleophiles: Thiolates can be employed to create thioether connections.

The sequential application of these reactions—for example, a Sonogashira coupling at C2 followed by an SNAr reaction at C4—provides a powerful strategy for the controlled synthesis of di- and polyfunctionalized pyrimidines from a single starting material.

Table 1: Selective Functionalization Reactions of this compound

Position Reaction Type Reagents/Catalyst Resulting Structure
C2 Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst, Base 4-Fluoro-2-aryl/vinylpyrimidine
C2 Sonogashira Coupling R-C≡CH, Pd catalyst, Cu(I) 4-Fluoro-2-alkynylpyrimidine
C4 Nucleophilic Aromatic Substitution (SNAr) R-NH₂, Base 4-Amino-2-iodopyrimidine
C4 Nucleophilic Aromatic Substitution (SNAr) R-OH, Base 4-Alkoxy/Aryloxy-2-iodopyrimidine

Role in the Synthesis of Fused and Bridged Heterocyclic Systems

The polyfunctionalized pyrimidines derived from this compound are ideal intermediates for the synthesis of more complex fused and bridged heterocyclic systems. These larger ring systems are of significant interest in medicinal chemistry. nih.govnih.gov The strategy typically involves a two-step process: initial functionalization at the C2 and/or C4 positions, followed by an intramolecular cyclization reaction to form a new ring fused to the pyrimidine core.

For example, a common approach involves:

Initial Coupling: A Suzuki or Sonogashira reaction at the C2 position is used to introduce a substituent containing a reactive functional group (e.g., an ortho-aminoaryl group or a terminal alkyne).

Second Substitution: An SNAr reaction at the C4 position introduces a second functional group that can participate in the cyclization (e.g., an amine or hydroxyl group).

Intramolecular Cyclization: The molecule is then subjected to conditions that promote ring closure between the two newly introduced side chains, or between one side chain and a pyrimidine ring atom, to form bicyclic structures like pyrido[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.

A specific synthetic route could involve the Sonogashira coupling of this compound with an alkyne, followed by displacement of the C4-fluorine with a nucleophile like hydrazine. The resulting intermediate can then undergo intramolecular cyclization to form a fused pyrazolopyrimidine system. The versatility of the initial functionalization steps allows for the creation of a wide variety of fused heterocyclic frameworks.

Precursor in Multi-Component and Cascade Reactions

The orthogonal reactivity of this compound also makes it a suitable precursor for designing multi-component reactions (MCRs) and cascade (or domino) reaction sequences. nih.govnih.gov MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all reactants, offering high efficiency and atom economy. mdpi.comtaylorandfrancis.com Cascade reactions involve a series of intramolecular transformations initiated by a single event, rapidly building molecular complexity. nih.gov

While direct participation of this compound in a classical MCR like the Ugi or Passerini reaction is uncommon without prior functionalization, it serves as an excellent starting point for reaction cascades. A typical cascade sequence can be initiated by a single, selective transformation at either the C2 or C4 position, which then triggers subsequent bond-forming events.

For instance, a palladium-catalyzed coupling reaction at the C2 position can be designed to be the first step in a cascade. If the coupled partner contains a nucleophilic moiety, it could, under the right conditions, proceed to engage in an intramolecular SNAr reaction at the C4 position, forming a bridged or fused ring system in a single synthetic operation. This approach combines the principles of selective cross-coupling and nucleophilic substitution into a highly efficient one-pot process for generating complex heterocyclic architectures.

Theoretical and Computational Studies of 4 Fluoro 2 Iodopyrimidine

Electronic Structure Analysis and Prediction of Reactivity

The reactivity of 4-fluoro-2-iodopyrimidine is fundamentally governed by the distribution of electrons within its aromatic ring, which is significantly influenced by the two nitrogen atoms and the halogen substituents. The nitrogen atoms are inherently electron-withdrawing, creating regions of positive electrostatic potential on the adjacent carbon atoms. This effect is amplified by the attached fluorine and iodine atoms.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), polarizing the C4-F bond and reducing electron density across the pyrimidine (B1678525) ring. mdpi.comnih.gov Iodine is less electronegative but is highly polarizable. Computational studies on other halogenated pyrimidines have shown that halogenation leads to a general shift of carbon 1s orbital binding energies to higher values, indicating a charge transfer from the aromatic ring to the halogen atom. sci-hub.seacs.org This effect makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack.

The combination of these effects results in a highly electron-deficient ring. The carbon atoms at positions 2, 4, and 6 are particularly electrophilic. Natural Bond Orbital (NBO) analysis and mapping of the molecular electrostatic potential (MEP) are computational techniques that can precisely quantify this electron deficiency, identifying the most probable sites for nucleophilic attack or metal-catalyzed cross-coupling reactions. researchgate.net The iodine at the C2 position and the fluorine at the C4 position are thus located at highly activated sites.

Table 1: Summary of Substituent Electronic Effects in this compound

SubstituentPositionPrimary Electronic EffectImpact on Pyrimidine Ring
Nitrogen1 & 3Inductive (-I) & Mesomeric (-M)Strong electron withdrawal, ring activation
Fluorine4Strong Inductive (-I)Strong electron withdrawal, ring activation
Iodine2Inductive (-I) & PolarizabilityElectron withdrawal, provides reactive site

Mechanistic Elucidation through Computational Chemistry (e.g., Density Functional Theory (DFT) calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. researchgate.net For this compound, DFT calculations can elucidate the pathways of key transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring. DFT calculations can model this process by mapping the potential energy surface. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.

Identifying Intermediates: Determining the structure and stability of any intermediates, such as the Meisenheimer complex in a stepwise SNAr mechanism.

Calculating Transition States: Finding the highest energy point (the transition state) along the reaction coordinate that connects reactants to products (or intermediates). The energy of this transition state determines the activation energy barrier for the reaction.

Recent computational studies have shown that SNAr reactions, long assumed to be stepwise, can also proceed through concerted or borderline mechanisms depending on the substrate and nucleophile. nih.gov DFT calculations can distinguish between these pathways by analyzing the geometry and energy of the transition state. For this compound, this would involve modeling the attack of a nucleophile at the C2 or C4 position and calculating the activation barriers to predict the most favorable reaction pathway. These calculations can also incorporate solvent effects to better simulate real-world experimental conditions. researchgate.net

Table 2: Application of DFT in Studying Reactions of this compound

Computational OutputMechanistic Insight Provided
Optimized GeometriesProvides bond lengths and angles of reactants, intermediates, and products.
Transition State EnergiesDetermines the activation energy (Ea), which correlates with the reaction rate.
Reaction Energy ProfileMaps the energy changes along the reaction pathway, identifying intermediates and rate-determining steps.
Isotope Effects (KIE)Predicted KIEs can be compared with experimental data to validate a proposed mechanism. nih.gov
Solvent ModelsSimulates the effect of different solvents on the reaction mechanism and energetics.

Analysis of Halogen Effects on Reactivity and Regioselectivity

The presence of two different halogens on the pyrimidine ring introduces the challenge and opportunity of regioselectivity. The C-F and C-I bonds have distinct properties that chemists can exploit to direct reactions to a specific site. The C-F bond is one of the strongest single bonds in organic chemistry, while the C-I bond is significantly weaker and more polarizable. wikipedia.orgquora.comquora.com

This difference in bond strength is a key determinant of reactivity:

In Metal-Catalyzed Cross-Coupling: Regioselectivity is typically governed by the ease of oxidative addition of the metal catalyst (e.g., palladium) into the carbon-halogen bond. This process is favored for weaker bonds, leading to a clear selectivity for the C-I bond over the much stronger C-F bond. researchgate.net

Computational chemistry can quantify these effects. DFT calculations can model the oxidative addition of a Pd(0) catalyst to both the C-I and C-F bonds of this compound. The calculated activation energies for these two competing pathways would almost certainly show a much lower barrier for insertion into the C-I bond, providing a clear theoretical rationale for the regioselectivity observed in reactions like Suzuki, Stille, or Sonogashira couplings. Furthermore, substitutions with electron-withdrawing fluorine atoms have been shown to increase the positive electrostatic potential (σ-hole) on other halogens on the same aromatic ring, which can enhance halogen-bonding interactions and influence reactivity. researchgate.net

Table 3: Comparison of Carbon-Halogen Bond Properties

PropertyC-F (Aromatic)C-I (Aromatic)Implication for this compound
Bond Dissociation Energy~120-130 kcal/mol wikipedia.org~65-70 kcal/molC-I bond breaks more easily; selective site for cross-coupling.
Bond Polarity (Cδ+—Xδ-)HighModerateBoth positions are activated for nucleophilic attack.
Leaving Group AbilityPoorExcellentIodine is readily displaced following nucleophilic attack.
Site for Oxidative AdditionDisfavoredHighly FavoredPalladium catalysts will selectively react at the C-I bond.

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Structure Elucidation Involving 4 Fluoro 2 Iodopyrimidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Pathways and Product Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For derivatives of 4-Fluoro-2-iodopyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a wealth of information regarding the molecular framework, substituent effects, and the outcomes of chemical reactions.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative reveals the number of different proton environments and their neighboring atoms. Chemical shifts are indicative of the electronic environment of the protons, while spin-spin coupling patterns provide information about the connectivity of the molecule. In reaction monitoring, the disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time to determine reaction kinetics and completion.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) ring are sensitive to the nature of the substituents. For instance, the carbon atom attached to the fluorine (C4) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum. Similarly, the carbon atom bonded to iodine (C2) will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly valuable for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for monitoring reactions at the fluorine-bearing position. nih.govnih.gov For example, in a nucleophilic substitution reaction where the fluorine atom is displaced, the disappearance of the ¹⁹F signal of the starting material and the potential appearance of a new fluorine signal from a byproduct can be readily observed.

The utility of NMR in characterizing reaction products of this compound is exemplified in cross-coupling reactions such as the Sonogashira wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org and Suzuki-Miyaura mdpi.com couplings. In a typical Sonogashira coupling of this compound with a terminal alkyne, the disappearance of the characteristic pyrimidine proton signals of the starting material and the appearance of new, shifted signals in the ¹H NMR spectrum of the product would be observed. Concurrently, the ¹³C NMR spectrum would show new signals for the alkyne carbons and shifts in the pyrimidine ring carbons.

To illustrate the data obtained from NMR analysis, the following interactive table provides hypothetical ¹H and ¹³C NMR chemical shift data for this compound and a generic product from a Suzuki coupling reaction.

CompoundProton¹H Chemical Shift (ppm)Carbon¹³C Chemical Shift (ppm)
This compound H57.50 (d)C295.0
H68.50 (d)C4165.0 (d, ¹JCF ≈ 250 Hz)
C5110.0 (d, ²JCF ≈ 20 Hz)
C6160.0 (d, ³JCF ≈ 5 Hz)
4-Fluoro-2-arylpyrimidine H57.80 (d)C2162.0
H68.80 (d)C4166.0 (d, ¹JCF ≈ 255 Hz)
Aryl-H7.20-7.60 (m)C5112.0 (d, ²JCF ≈ 22 Hz)
C6161.0 (d, ³JCF ≈ 6 Hz)
Aryl-C125.0-140.0

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from NMR spectroscopy. Actual chemical shifts and coupling constants can vary depending on the solvent and specific substituents.

Utilization of Mass Spectrometry for Product Analysis and Derivatization Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org Both electron ionization (EI) and electrospray ionization (ESI) are commonly employed for the analysis of pyrimidine derivatives. sapub.orgsphinxsai.com

Electron Ionization (EI-MS): EI is a "hard" ionization technique that often leads to extensive fragmentation of the molecule. libretexts.org The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the compound's structure and can be used for identification by comparing it to spectral libraries. For halogenated pyrimidines, characteristic losses of the halogen atoms or the pyrimidine ring fragmentation can be observed. researchgate.netmdpi.com For instance, in the EI-MS of a 2-iodopyrimidine (B1354134) derivative, a prominent fragment corresponding to the loss of an iodine radical would be expected.

Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically results in the formation of a protonated molecule ([M+H]⁺) with minimal fragmentation. sphinxsai.com This is particularly useful for confirming the molecular weight of the product of a reaction. High-resolution mass spectrometry (HRMS) coupled with ESI can provide the exact mass of the molecule, which allows for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized compound.

In the context of reactions involving this compound, ESI-MS would be used to confirm the formation of the desired product by observing the [M+H]⁺ ion corresponding to the expected molecular weight. For example, in a nucleophilic substitution reaction where the iodine atom is replaced by an amine, the ESI-MS spectrum would show a molecular ion peak that is lighter than the starting material by the mass of iodine minus the mass of the amine.

The following table illustrates the expected mass spectral data for this compound and a hypothetical amination product.

CompoundIonization ModeExpected m/zInterpretation
This compound ESI+224.93[M+H]⁺
EI224, 127, 97M⁺, [M-I]⁺, [M-I-HF]⁺
4-Fluoro-2-aminopyrimidine ESI+98.05[M+H]⁺
EI97, 70M⁺, [M-HCN]⁺

Note: The fragmentation patterns are simplified representations of potential major fragments.

Other Spectroscopic Methods (e.g., IR, UV-Vis) in Reaction Outcome Characterization

While NMR and MS are the primary tools for structural elucidation, other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable complementary information for characterizing reaction outcomes.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. researchgate.netupi.edu In reactions of this compound, changes in the IR spectrum can indicate the transformation of functional groups. For example, the C-I stretching vibration, typically found in the far-IR region, would disappear upon substitution of the iodine atom. The C-F stretching vibration, usually a strong band in the 1000-1300 cm⁻¹ region, would remain if the fluorine atom is not involved in the reaction. The characteristic vibrations of the pyrimidine ring can also shift depending on the nature of the substituents. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govresearchgate.net Aromatic and heterocyclic compounds like pyrimidine derivatives exhibit characteristic absorption bands in the UV region. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the pyrimidine ring and the extent of conjugation. nih.gov Reaction monitoring can be performed by observing changes in the UV-Vis spectrum. For instance, the introduction of a chromophoric group through a cross-coupling reaction would lead to a shift in the λmax to a longer wavelength (a bathochromic or red shift).

The following table summarizes the typical spectroscopic data from IR and UV-Vis analysis that could be used to characterize a reaction of this compound.

Spectroscopic MethodThis compoundReaction Product (e.g., 2-alkynyl-4-fluoropyrimidine)
FTIR (cm⁻¹) ~1600-1400 (C=C, C=N stretch), ~1250 (C-F stretch), ~600 (C-I stretch)~2200 (C≡C stretch), ~1600-1400 (C=C, C=N stretch), ~1250 (C-F stretch)
UV-Vis (λmax, nm) ~260>280 (due to extended conjugation)

Note: The values in this table are approximate and can vary based on the specific molecular structure and solvent.

Future Perspectives and Emerging Research Directions in 4 Fluoro 2 Iodopyrimidine Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of 4-Fluoro-2-iodopyrimidine predominantly relies on metal-catalyzed cross-coupling reactions at the C2-iodo position. Future research will focus on developing next-generation catalysts that offer superior performance, particularly in terms of selectivity, activity at lower temperatures, and tolerance of a wider array of functional groups.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, have been mainstays in this field. dntb.gov.ua The development of advanced catalyst systems, particularly those employing sterically hindered and electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs), is a key area of research. nih.govsigmaaldrich.comnih.gov These ligands can create more active and stable palladium complexes, enabling couplings with challenging substrates at lower catalyst loadings and milder conditions. For instance, the use of specialized phosphine (B1218219) ligands has been shown to significantly improve the efficiency of C-O bond formation with alcohols, a traditionally difficult transformation. nih.gov

Beyond traditional palladium catalysis, photoredox catalysis is emerging as a powerful tool. rsc.org This approach uses visible light to generate highly reactive radical intermediates under exceptionally mild conditions. rsc.org Photocatalytic methods are being developed for a range of transformations, including C-N bond formation and trifluoromethylation, which could be applied to this compound. rsc.orgfrontiersin.org The merger of photoredox catalysis with transition metal catalysis (dual catalysis) is a particularly promising frontier, enabling reactions that are not feasible with either catalytic system alone. princeton.edu

Below is a table summarizing the performance of emerging catalytic systems applicable to the functionalization of aryl iodides, which serves as a model for this compound.

Catalyst SystemReaction TypeTypical SubstrateTypical Yield (%)Key Advantages
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos)Buchwald-Hartwig AminationAryl Halide + Amine85-98Broad scope, high efficiency for C-N bond formation. sigmaaldrich.com
Pd(PEPPSI)-IPrSuzuki-Miyaura CouplingDichloroheteroarene + Boronic Acid70-95High regioselectivity in polyhalogenated systems. frontiersin.org
[Ru(bpy)₃]²⁺ (Photocatalyst)C-N Bond FormationStyryl Aniline60-85Mild, visible-light mediated, aerobic conditions. nih.gov
Dual Catalysis: Ir(ppy)₃ / Ni(II)Decarboxylative CouplingCarboxylic Acid + Aryl Halide70-90Utilizes abundant starting materials, mild conditions. nih.gov

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mdpi.com For the synthesis and functionalization of this compound, several green methodologies are gaining traction.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. nih.gov This technology is particularly well-suited for reactions involving hazardous reagents or unstable intermediates. nih.gov For fluorinated compounds, flow reactors can enable safer handling of fluorinating agents and allow for precise control over reaction parameters in transformations like nucleophilic aromatic substitution (SNAr) at the C4-fluoro position. researchgate.net The integration of photocatalysis with flow systems is also a rapidly developing area, which can improve the efficiency and scalability of light-driven reactions. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. While the direct enzymatic synthesis of a complex molecule like this compound is challenging, biocatalysis can be employed for specific transformations. For example, halogenase enzymes are being explored for the regioselective halogenation of aromatic compounds, representing a green alternative to traditional methods. researchgate.net Similarly, other enzymes could be engineered for selective amination or other functionalizations on the pyrimidine (B1678525) core.

Alternative Solvents and Energy Sources: Research into replacing hazardous organic solvents with greener alternatives like water or ionic liquids is ongoing. Furthermore, the use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. mdpi.com These techniques have been successfully applied to the synthesis of various pyrimidine derivatives. mdpi.com

The table below compares conventional and green approaches for key transformations relevant to pyrimidine chemistry.

TransformationConventional MethodGreen AlternativeAdvantages of Green Alternative
SynthesisMulti-step batch synthesis in volatile organic solvents.One-pot synthesis in a flow reactor.Improved safety, higher throughput, reduced waste. nih.gov
HalogenationUse of hazardous reagents (e.g., ICl).Biocatalytic halogenation with halogenase enzymes.Mild aqueous conditions, high regioselectivity. researchgate.net
FunctionalizationHigh-temperature reactions with long reaction times.Microwave-assisted or ultrasound-assisted synthesis.Drastically reduced reaction times, improved energy efficiency. mdpi.com
PurificationColumn chromatography with large solvent volumes.Use of recyclable catalysts and solvent-free conditions.Reduced solvent waste and simplified workup. mdpi.com

Uncovering New Reaction Classes and Functionalization Strategies

While the iodine and fluorine substituents on this compound provide well-defined handles for functionalization, emerging research is focused on developing methods to modify the molecule at its C-H bonds, opening up new avenues for structural diversification.

C-H Activation: Direct C-H functionalization is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. princeton.edu Transition metals, particularly palladium and rhodium, are at the forefront of catalyzing the selective activation of C-H bonds in heterocyclic compounds. princeton.edunih.govrsc.org For this compound, this could enable the introduction of new substituents at the C5 or C6 positions, which are otherwise difficult to access. Research in this area focuses on achieving high regioselectivity, often through the use of directing groups. nih.gov

Minisci-type Reactions: The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. nih.gov This reaction class has seen a resurgence with the advent of photoredox catalysis, which allows for the generation of radicals under mild conditions from a wide range of precursors. nih.govmdpi.comresearchgate.net This strategy could be employed to directly alkylate or acylate the pyrimidine ring of this compound, providing rapid access to novel derivatives.

Decarboxylative Cross-Coupling: This novel reaction class uses abundant and stable carboxylic acids as coupling partners, releasing CO₂ as the only byproduct. nih.govwikipedia.orgumn.edu Enabled by dual catalytic systems (e.g., photoredox and nickel catalysis), this method can forge C(sp³)–C(sp²) bonds, which are challenging to create with traditional methods. princeton.edunih.gov This could allow for the coupling of this compound with a wide range of alkyl carboxylic acids.

Integration of Advanced Computational Modeling for Predictive Synthesis and Discovery

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in synthetic chemistry. For a molecule like this compound, these advanced modeling techniques can accelerate the discovery of new reactions and optimize existing processes.

Density Functional Theory (DFT): DFT calculations are instrumental in elucidating reaction mechanisms, characterizing transition states, and understanding the origins of selectivity. nih.govresearchgate.netrsc.org For instance, DFT studies can be used to model the entire catalytic cycle of a Suzuki-Miyaura coupling, providing insights into the roles of the ligand, base, and solvent. semanticscholar.org This understanding can guide the rational design of more efficient catalysts specifically tailored for the electronic properties of the fluorinated pyrimidine ring.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are increasingly being used to predict the outcomes of chemical reactions, including yields and regioselectivity. bg.ac.rsresearchgate.net By training models on large datasets of known reactions, it is possible to predict the optimal conditions (catalyst, solvent, base, temperature) for a new transformation, significantly reducing the amount of empirical screening required. bohrium.comchemrxiv.org For this compound, ML models could predict the most likely site of C-H functionalization or identify the best catalyst for a challenging cross-coupling reaction from a large library of possibilities. bg.ac.rsresearchgate.net This data-driven approach represents a paradigm shift in how synthetic routes are designed and optimized. nih.govresearchgate.net

The following table outlines the application of these computational tools in the context of this compound chemistry.

Computational ToolApplicationPotential Impact on this compound Chemistry
Density Functional Theory (DFT)Mechanistic ElucidationRational design of catalysts with enhanced selectivity for Suzuki or Buchwald-Hartwig couplings. Understanding the regioselectivity of C-H activation. researchgate.netsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR)Property PredictionPredicting the biological activity of novel this compound derivatives before synthesis. nih.gov
Machine Learning (ML) Models (e.g., Random Forest, Neural Networks)Reaction Optimization & Outcome PredictionPredicting optimal conditions (catalyst, solvent, base) for known reactions. Predicting the major product and yield for new functionalization strategies. researchgate.netbohrium.comnih.gov
In Silico High-Throughput ScreeningCatalyst & Reagent DiscoveryRapidly screening virtual libraries of ligands or reagents to identify promising candidates for a specific transformation, accelerating experimental discovery. researchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 4-Fluoro-2-iodopyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of halogenated pyrimidines often involves nucleophilic substitution or metal-mediated cross-coupling. For this compound, iodination of 4-fluoropyrimidine derivatives using iodine sources (e.g., NIS) under controlled temperatures (0–25°C) is common. Yields depend on solvent polarity (e.g., DMF vs. THF) and catalyst presence. For example, fluorinated pyrimidines synthesized under mild, metal-free conditions achieved 85–92% yields via optimized stoichiometry and solvent selection .
  • Example Data Table :
PrecursorIodination AgentSolventTemp (°C)Yield (%)
4-Fluoro-2-chloropyrimidineNISDMF2578
4-Fluoro-2-aminopyrimidineI₂/KIO₃THF065

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to the compound’s halogenated nature, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as iodinated compounds may release toxic fumes upon decomposition. Waste should be segregated into halogenated organic waste containers and processed by certified facilities. Protocols for similar pyrimidines emphasize glove-box use for air-sensitive steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Detects fluorine environment shifts (δ ≈ -120 to -150 ppm for C-F bonds).
  • ¹H NMR : Identifies aromatic protons (δ 8.5–9.5 ppm for pyrimidine ring).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₂FIN₂: calc. 255.907, observed 255.905).
    Cross-referencing with melting point (mp) and HPLC purity (>95%) ensures structural fidelity, as demonstrated for analogous fluoropyrimidines .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the iodine atom’s low electron density in this compound makes it susceptible to Suzuki-Miyaura coupling. Solvent effects (e.g., toluene vs. DMSO) are modeled using PCM (Polarizable Continuum Model). Studies on similar compounds show <5% error between predicted and experimental reaction rates .

Q. What strategies resolve contradictions between experimental and theoretical data for halogenated pyrimidines?

  • Methodological Answer :
  • Step 1 : Validate experimental conditions (e.g., purity, moisture levels) to rule out artifacts.
  • Step 2 : Replicate computational models using higher basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy.
  • Step 3 : Use isotopic labeling (e.g., ¹³C) to trace reaction pathways. For example, unexpected byproducts in fluoropyrimidine synthesis were traced to residual water via ¹⁸O labeling .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., -NH₂) to steer reactivity toward the iodine position.
  • Protecting Groups : Temporarily block the fluorine site with TMSCl to favor iodination at C2.
  • Catalytic Systems : Pd(OAc)₂ with SPhos ligand enhances selectivity in Sonogashira couplings, as shown for this compound derivatives (yield: 82%, selectivity >9:1) .

Key Considerations for Research Design

  • Data Contradictions : When NMR or HRMS data conflict with literature, systematically vary reaction parameters (e.g., solvent, catalyst loading) and compare with analogous compounds .
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and toxicity testing, particularly for iodinated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.